molecular formula C37H60O8 B8209847 Momordioside F1

Momordioside F1

Cat. No.: B8209847
M. Wt: 632.9 g/mol
InChI Key: MQGABSJZVJOSCX-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Momordioside F1 is a cucurbitane-type triterpene glycoside isolated from the fruits of Momordica charantiaThis compound is known for its potential antiproliferative activities against various human tumor cell lines, including MCF-7, WiDr, HEp-2, and Doay . Bitter melon has been traditionally used in various cultures for its medicinal properties, and this compound is one of the bioactive compounds contributing to these effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Momordioside F1 typically involves the extraction and isolation from the fruits of Momordica charantia. The process begins with the extraction of the fruit using solvents such as ethanol or methanol. The extract is then subjected to various chromatographic techniques, including high-performance liquid chromatography (HPLC), to isolate and purify this compound .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and optimization of extraction conditions are crucial to maximize yield and purity. The process may also involve the use of supercritical fluid extraction to enhance the efficiency of the extraction .

Chemical Reactions Analysis

Types of Reactions

Momordioside F1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of Momordioside F1 involves its interaction with various molecular targets and pathways:

    Antiproliferative Activity: this compound exerts its antiproliferative effects by inducing apoptosis and inhibiting cell proliferation in tumor cells.

    Antioxidant Activity: this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Momordioside F1 is part of a group of cucurbitane-type triterpene glycosides found in Momordica charantia. Similar compounds include:

Uniqueness

This compound is unique due to its specific structure and potent antiproliferative activities. While other similar compounds also exhibit bioactive properties, this compound has been particularly noted for its effectiveness against a range of human tumor cell lines .

Properties

IUPAC Name

2-(hydroxymethyl)-6-[[8-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H60O8/c1-22(10-9-15-32(2,3)42-8)23-13-16-35(7)25-14-17-37-26(36(25,21-43-37)19-18-34(23,35)6)11-12-27(33(37,4)5)45-31-30(41)29(40)28(39)24(20-38)44-31/h9,14-15,17,22-31,38-41H,10-13,16,18-21H2,1-8H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGABSJZVJOSCX-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C/C=C/C(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H60O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Momordicoside G
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035821
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

81371-54-2
Record name Momordicoside G
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035821
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

183 - 187 °C
Record name Momordicoside G
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035821
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.